molecular formula C11H10N4O3 B2623843 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone CAS No. 128883-68-1

1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone

Cat. No.: B2623843
CAS No.: 128883-68-1
M. Wt: 246.226
InChI Key: GRYHGXJSURODIQ-UHFFFAOYSA-N
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Description

Triazole Ring Substitution

  • 1H- vs. 2H-Tautomers : The triazole ring exists in two tautomeric forms (1H and 2H), though the 1H form dominates in this compound due to the nitro group’s stabilization of the 1-nitrogen lone pair.
  • Methyl and Acetyl Positions : Shifting the methyl group from C5 to C4 or the acetyl group from C4 to C5 would yield structural isomers with distinct dipole moments and crystallographic packing.

Nitrophenyl Orientation

  • Para vs. Meta Substitution : Replacing the para-nitro group (C4 of the phenyl ring) with a meta-nitro group (C3) alters electronic conjugation. For example, 1-(3-nitrophenyl) analogs exhibit reduced resonance stabilization compared to the para-substituted derivative.
Isomer Type Example Compound Key Difference
Ring substitution isomer 1-(4-Nitrophenyl)-1H-1,2,3-triazole No methyl or acetyl groups
Nitrophenyl position isomer 1-(3-Nitrophenyl)-5-methyltriazol-4-yl ethanone Nitro group at phenyl C3

The para-nitro configuration in this compound optimizes resonance interactions between the nitro group and triazole ring, as confirmed by its planar crystal structure (DOI: 10.1107/S1600536813029425). This isomer’s stability contrasts with meta-substituted variants, which exhibit torsional strain between the nitro group and triazole ring.

Properties

IUPAC Name

1-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-7-11(8(2)16)12-13-14(7)9-3-5-10(6-4-9)15(17)18/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYHGXJSURODIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319896
Record name 1-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128883-68-1
Record name 1-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the following steps:

    Preparation of the azide precursor: The azide precursor can be synthesized by reacting 4-nitrophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-nitrophenyl azide.

    Preparation of the alkyne precursor: The alkyne precursor can be synthesized by reacting propargyl alcohol with methyl iodide in the presence of a base to form 5-methyl-1-propargyl-1H-1,2,3-triazole.

    CuAAC reaction: The azide and alkyne precursors are then reacted in the presence of a copper catalyst (e.g., copper sulfate and sodium ascorbate) to form this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen using halogenating agents.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, halogenating agents, potassium permanganate, and chromium trioxide. The major products formed from these reactions include the corresponding amino, halogenated, and carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties
The compound has been investigated for its antimicrobial and antiviral activities. Research indicates that derivatives of 1,2,3-triazoles, including this compound, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain triazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antiproliferative Activity
In addition to antimicrobial effects, 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone has demonstrated antiproliferative activity against various cancer cell lines. This property is attributed to the compound's ability to interfere with cellular processes involved in proliferation. The structure-activity relationship of triazole compounds suggests that modifications can enhance their efficacy against specific cancer types .

Anti-inflammatory Effects
Research has also indicated that this compound may possess anti-inflammatory properties. Triazole derivatives have been studied for their ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Materials Science

Synthesis of Metal Complexes
The compound acts as an effective chelating ligand due to the presence of flexible donor atoms such as nitrogen and sulfur. This capability allows it to form stable metal complexes, which are useful in various applications including catalysis and materials development. The synthesis of these complexes often involves reactions with transition metals, leading to materials with enhanced properties for electronic or catalytic applications .

Chemical Synthesis

Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of hydrazones or azides with acetylacetone or similar substrates. These reactions typically yield high purity compounds suitable for further functionalization or application development .

Case Study 1: Antimicrobial Activity

A study conducted by Sherement et al. (2004) evaluated the antimicrobial properties of several triazole derivatives including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for development into an antimicrobial agent .

Case Study 2: Antiproliferative Effects

In a research article published in 2023, the antiproliferative effects of this compound were assessed on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, highlighting the compound's potential as a lead molecule in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring and nitrophenyl group are likely to play key roles in these interactions, potentially binding to enzymes or receptors and modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

The following analysis compares 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone with structurally analogous triazole derivatives, focusing on substituent effects, synthetic utility, and applications.

Structural Variations and Electronic Effects
Compound Substituent (R) Dihedral Angle (Triazole-Aryl) Key Structural Features
1-(5-Methyl-1-(4-nitrophenyl)-... 4-NO₂-C₆H₄ 87.1° Strong electron-withdrawing NO₂ group; planar triazole core
1-(5-Methyl-1-(p-tolyl)-...* 4-CH₃-C₆H₄ Not reported Electron-donating CH₃ group; reduced steric hindrance
1-[1-(2,4-Dichlorophenyl)-...** 2,4-Cl₂-C₆H₃ Not reported Sterically bulky Cl substituents; increased lipophilicity
(4-Methylphenyl)[1-(pentafluorophenyl)-... C₆F₅ 28.0° Electron-deficient pentafluorophenyl; smaller dihedral angle

From ; *From .

Key Observations :

  • The 4-nitrophenyl group induces significant electron-withdrawing effects, enhancing reactivity in nucleophilic additions (e.g., Aldol condensation yields 88% ).
  • p-Tolyl (4-CH₃-C₆H₄) derivatives exhibit lower yields (60% in hydrazone formation) due to reduced activation of the ketone group .
  • Pentafluorophenyl substituents reduce the triazole-aryl dihedral angle to 28.0°, favoring planar conformations and distinct crystal packing .

Key Observations :

  • The 4-nitrophenyl derivative demonstrates superior reactivity in condensation reactions due to the NO₂ group’s electron-withdrawing nature, which activates the ketone for nucleophilic attack.
  • Catalyst systems like Fe₃O₄@SiO₂@DES1 enhance efficiency in solvent-free Knoevenagel reactions, achieving high yields (85–90%) .

Key Observations :

  • The 4-nitrophenyl group enhances biological activity in oxime derivatives, likely due to improved binding affinity from nitro-group interactions .
  • p-Tolyl derivatives are more suited for material science applications (e.g., anticorrosion) due to their hydrophobic methyl group .

Biological Activity

1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone is a novel compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to consolidate the findings related to its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a triazole ring substituted with a methyl and a nitrophenyl group, which contributes to its biological activity. The molecular formula is C11H10N4O3, and it exhibits significant structural characteristics that influence its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Assays

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using an MTT assay. The results indicated:

  • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cancer types, suggesting moderate potency.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

The compound exhibited notable activity against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections.

Antioxidant Activity

Molecular docking studies have suggested that this compound possesses significant antioxidant properties.

Findings from Molecular Docking Studies

  • Binding Affinity : The compound showed strong binding affinity to key antioxidant enzymes.
  • Radical Scavenging Activity : In vitro assays demonstrated that it effectively scavenged free radicals, contributing to its protective effects against oxidative stress.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazole derivatives indicates that modifications to the nitrophenyl group can enhance biological activity. For instance:

  • Substituents : The presence of electron-withdrawing groups (like nitro) increases the electron deficiency of the aromatic system, enhancing interaction with biological targets.

Q & A

Basic Question: What are the standard synthetic protocols for preparing 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone?

Methodological Answer:
The compound is typically synthesized via cyclization reactions involving acetylacetone derivatives and aryl oximes. For example:

  • Step 1: Dissolve sodium hydroxide (0.02 mol) in methanol, add acetylacetone (0.04 mmol) at 0–5°C, and adjust to pH 10.
  • Step 2: Introduce 4-nitrophenyl oxime (0.02 mmol) and stir for 1–2 hours under controlled temperature.
  • Step 3: Monitor reaction progress via TLC (pet. ether:ethyl acetate, 70:30). Isolate the product by precipitation in ice and air-drying .
    Alternative routes involve nitro-substituted pyrazole intermediates reacted with ketones under reductive or oxidative conditions, with yields optimized by adjusting molar ratios and reaction times (e.g., 1–2 hours at 50–60°C) .

Basic Question: What analytical techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, nitro group deshielding aromatic protons).
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between triazole and nitrophenyl groups) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₀N₄O₃: 262.07) .
  • IR Spectroscopy: Identify carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

Advanced Question: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Test bases like NaOH vs. K₂CO₃ to enhance cyclization efficiency .
  • Temperature Gradients: Perform reactions at 0–5°C to suppress side-product formation (e.g., over-oxidized byproducts) .
  • Solvent Polarity: Compare polar aprotic solvents (DMF, DMSO) against methanol to improve solubility of nitroaromatic intermediates .
    Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., molar ratio, time) to maximize yield .

Advanced Question: How to resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

Methodological Answer:
Discrepancies often arise from solvent effects, pH, or impurities. To address this:

  • Multi-Technique Validation: Cross-reference NMR data with X-ray crystallography (e.g., bond lengths correlate with electronic environments) .
  • Computational DFT Calculations: Simulate NMR shifts (e.g., B3LYP/6-311+G(d,p)) to validate experimental δ values .
  • Standardized Protocols: Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) for consistency .

Advanced Question: What mechanistic pathways govern the reactivity of the nitro group in this compound?

Methodological Answer:
The nitro group participates in:

  • Electrophilic Substitution: Nitro directs incoming electrophiles to meta positions on the phenyl ring.
  • Reduction Reactions: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine (-NH₂), altering bioactivity .
  • Nucleophilic Aromatic Substitution (NAS): Under basic conditions, nitro groups activate the ring for displacement by thiols or amines .
    Kinetic studies (e.g., monitoring reaction rates via UV-Vis) can quantify substituent effects on NAS .

Advanced Question: How can computational methods predict this compound’s biological interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., cytochrome P450 enzymes). The nitro group’s electron-withdrawing nature enhances affinity for hydrophobic pockets .
  • MD Simulations: Simulate ligand-protein stability (GROMACS) over 100 ns to assess conformational changes .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. methoxy) with IC₅₀ values from enzyme inhibition assays .

Basic Question: What in vitro assays are used to screen its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ against kinases or oxidoreductases (e.g., lactate dehydrogenase) via spectrophotometric NADH depletion .
  • Antimicrobial Screening: Use microdilution (MIC) in Mueller-Hinton broth against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
  • Cytotoxicity Testing: MTT assay on HEK-293 cells to determine CC₅₀ (50% cytotoxic concentration) .

Advanced Question: How to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Site-Directed Mutagenesis: Modify enzyme active sites (e.g., His → Ala mutations) to test binding hypotheses .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .

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